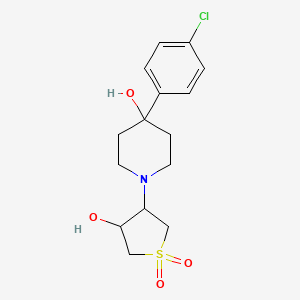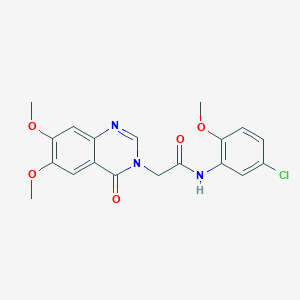![molecular formula C19H20ClN3O3S B11001567 N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11001567.png)
N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide, often referred to as Compound X , is a synthetic organic compound with a complex structure. Let’s break it down:
Benzothiazole Ring: The core structure contains a benzothiazole ring, which combines a benzene ring and a thiazole ring. This heterocyclic system imparts unique properties to the compound.
Substituents: The compound features a chlorine atom (Cl) at position 5 and a methoxy group (OCH₃) at position 6 of the benzothiazole ring.
Pyran Ring: The tetrahydro-2H-pyran-4-yl group is attached to the benzothiazole ring via an acetamide linker.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for Compound X, but one common approach involves the following steps:
Benzothiazole Synthesis: Start with 2-aminobenzenethiol and chloroacetic acid. Cyclization under appropriate conditions yields the benzothiazole ring.
Substitution and Pyran Formation: Introduce the pyran ring by reacting the benzothiazole intermediate with a suitable pyran precursor (e.g., tetrahydrofuran). The acetamide group is also introduced during this step.
Industrial Production: Industrial-scale production typically involves optimized variations of the above synthetic route. Process conditions, catalysts, and purification methods are tailored for efficiency and yield.
Chemical Reactions Analysis
Compound X undergoes various reactions:
Oxidation: The methoxy group can be oxidized to a hydroxyl group (OH).
Reduction: Reduction of the carbonyl group in the acetamide linkage can yield the corresponding alcohol.
Substitution: The chlorine atom can be replaced by other functional groups (e.g., amino groups).
Base-Catalyzed Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid.
Major products include derivatives with modified substituents or altered functional groups.
Scientific Research Applications
Compound X finds applications in diverse fields:
Medicine: Investigated as a potential drug candidate due to its unique structure and potential biological activity.
Chemical Biology: Used as a probe to study specific molecular targets.
Materials Science: Explored for its optical and electronic properties.
Mechanism of Action
The precise mechanism of action remains an active area of research. studies suggest that Compound X interacts with specific receptors or enzymes, modulating cellular processes. Further investigations are needed to elucidate its exact targets and pathways.
Comparison with Similar Compounds
Compound X stands out due to its benzothiazole-pyran hybrid structure. Similar compounds include:
Compound Y: Lacks the pyran ring but shares the benzothiazole core.
Compound Z: Contains a similar pyran ring but with different substituents.
Properties
Molecular Formula |
C19H20ClN3O3S |
|---|---|
Molecular Weight |
405.9 g/mol |
IUPAC Name |
N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(4-pyrrol-1-yloxan-4-yl)acetamide |
InChI |
InChI=1S/C19H20ClN3O3S/c1-25-15-11-16-14(10-13(15)20)21-18(27-16)22-17(24)12-19(4-8-26-9-5-19)23-6-2-3-7-23/h2-3,6-7,10-11H,4-5,8-9,12H2,1H3,(H,21,22,24) |
InChI Key |
DJHJSNCYPFLCDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)SC(=N2)NC(=O)CC3(CCOCC3)N4C=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(1H-benzimidazol-2-yl)pentyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B11001486.png)
![N-(3-chlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-leucinamide](/img/structure/B11001488.png)
![N-[5-(1H-benzimidazol-2-yl)pentyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B11001495.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11001503.png)
![1-(4,6-dimethylpyrimidin-2-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}piperidine-4-carboxamide](/img/structure/B11001504.png)
![ethyl (2-{[(2,5-dimethyl-1H-pyrrol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11001512.png)
![N-(1H-pyrazol-4-yl)-2-[1-(1H-pyrrol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11001518.png)

![4-phenyl-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B11001530.png)
![N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2-[1-(1H-pyrrol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11001532.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11001540.png)
![N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B11001548.png)
![N-[4-(1H-indol-5-ylamino)-4-oxobutyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B11001552.png)
